C19H26Fno2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the amide family and contains a fluorine atom, which often imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves the reaction of cycloheptylamine with 3-fluoropropoxybenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis research.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide include:
- (E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide .
- Cyclododecanone O-(4-fluorobenzoyl)oxime .
Uniqueness
The uniqueness of (2E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide lies in its specific structural features, such as the presence of a fluorine atom and a cycloheptyl group.
Properties
Molecular Formula |
C19H26FNO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]butan-1-one |
InChI |
InChI=1S/C19H26FNO2/c1-2-5-17(22)21-13-12-19(23)11-4-3-6-16(19)18(21)14-7-9-15(20)10-8-14/h7-10,16,18,23H,2-6,11-13H2,1H3 |
InChI Key |
CSFSBBSLGDYJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.